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molecular formula C12H15N3 B8641221 1-(Pyridin-3-ylamino)-cyclohexanecarbonitrile

1-(Pyridin-3-ylamino)-cyclohexanecarbonitrile

Cat. No. B8641221
M. Wt: 201.27 g/mol
InChI Key: ZJJVVYFGXVPKAI-UHFFFAOYSA-N
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Patent
US08445523B2

Procedure details

1 g (10.6 mmol, 1.1 eq.) of 3-aminopyridine (starting material 1) is added to a solution of 1 ml (9.65 mmol, 1 eq.) of cyclohexanone (starting material 2) in 30 ml of acetic acid at 0° C. The solution is stirred for 15 minutes and 1.3 ml (9.75 mmol, 1 eq.) of trimethylsilyl cyanide are added. The reaction medium is stirred for 24 hours at room temperature. It is then poured gently into ice-cold ammonium hydroxide solution until the pH is basic, and is extracted with dichloromethane. The organic phases are combined and washed with water. They are dried over sodium sulfate. The residue is chromatographed on silica gel (50/50 heptane/ethyl acetate and then ethyl acetate). 1-(Pyridin-3-ylamino)cyclohexanecarbonitrile is obtained in the form of white crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
1.3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[C:8]1(=O)[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]1.C[Si]([C:19]#[N:20])(C)C>C(O)(=O)C>[N:4]1[CH:5]=[CH:6][CH:7]=[C:2]([NH:1][C:8]2([C:19]#[N:20])[CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH:3]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC=1C=NC=CC1
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.3 mL
Type
reactant
Smiles
C[Si](C)(C)C#N

Conditions

Stirring
Type
CUSTOM
Details
The solution is stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction medium is stirred for 24 hours at room temperature
Duration
24 h
ADDITION
Type
ADDITION
Details
It is then poured gently into ice-cold ammonium hydroxide solution until the pH
EXTRACTION
Type
EXTRACTION
Details
is extracted with dichloromethane
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
They are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed on silica gel (50/50 heptane/ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
N1=CC(=CC=C1)NC1(CCCCC1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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